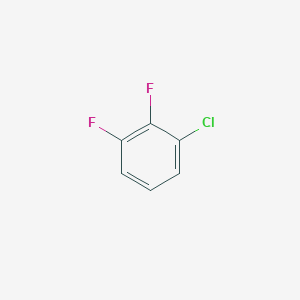

1-氯-2,3-二氟苯

描述

1-Chloro-2,3-difluorobenzene is an organic compound with the molecular formula C₆H₃ClF₂ and a molecular weight of 148.538 g/mol . It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

科学研究应用

1-Chloro-2,3-difluorobenzene has several applications in scientific research:

Chemical Synthesis: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Material Science: This compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Environmental Studies: Researchers study its behavior and degradation in the environment to understand the impact of halogenated aromatic compounds on ecosystems.

作用机制

Target of Action

1-Chloro-2,3-difluorobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, resulting in an arenium ion . This ion is conjugated but not aromatic .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

It’s known that benzene derivatives can undergo reactions such as sn1 and e1, which involve carbocation intermediates . These reactions can lead to the formation of substitution or addition products .

Pharmacokinetics

The compound’s molecular weight is 148538 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

This ion can then reform into an aromatic compound through a fast reaction step .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,3-difluorobenzene. It’s important to note that safety precautions should be taken when handling this compound, as it may pose hazards such as eye irritation and skin irritation .

准备方法

1-Chloro-2,3-difluorobenzene can be synthesized through several methods:

Diazotization and Halogenation: One common method involves the reaction of 2,3-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by the thermal decomposition of the resulting diazonium salt.

Gas-phase Copyrolysis: Another method involves the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at 490–510 °C.

化学反应分析

1-Chloro-2,3-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the substituents on the benzene ring.

Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, 1-chloro-2,3-difluorobenzene can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom under suitable conditions.

相似化合物的比较

1-Chloro-2,3-difluorobenzene can be compared with other halogenated benzenes:

1-Chloro-3,4-difluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

1,2-Difluorobenzene: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

1-Bromo-2,3-difluorobenzene:

1-Chloro-2,3-difluorobenzene stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects, making it valuable in various chemical and industrial applications.

生物活性

1-Chloro-2,3-difluorobenzene (CAS Number: 348-51-6) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its toxicity, antibacterial properties, and potential applications based on diverse research findings.

1-Chloro-2,3-difluorobenzene is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClF₂ |

| Molecular Weight | 130.547 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 136.2 ± 13.0 °C |

| Melting Point | -43 to -42 °C |

| Flash Point | 31.1 °C |

These properties indicate that the compound is a volatile liquid with potential applications in organic synthesis and as a solvent.

Toxicological Profile

The toxicological assessment of 1-chloro-2,3-difluorobenzene reveals several important findings regarding its safety and environmental impact:

- Acute Toxicity : The compound is classified under various categories for toxicity. It is noted for causing respiratory tract irritation (Category 3) and skin irritation (Category 2) .

- Eye Irritation : It can cause serious eye damage or irritation (Category 2) .

- Environmental Persistence : Studies indicate that the compound may have bioaccumulative potential, which raises concerns about its long-term environmental effects .

The toxic ratio has been utilized as an indicator of intrinsic toxicity in assessing persistent bioaccumulative toxic chemicals, suggesting that understanding the toxicological profile is crucial for evaluating the risks associated with this compound .

Antibacterial Activity

Recent studies have explored the antibacterial properties of halogenated compounds, including 1-chloro-2,3-difluorobenzene. Research indicates that halogen substitutions can enhance the biological activity of aromatic compounds against various bacterial strains.

- Mechanism of Action : The presence of chlorine and fluorine atoms in the benzene ring may influence the compound's interaction with bacterial cell membranes and enzymes, enhancing its antibacterial efficacy.

- Case Studies : In one study, derivatives of halogenated benzenes exhibited significant antibacterial activity against Gram-positive bacteria . While specific data on 1-chloro-2,3-difluorobenzene was not detailed, it is hypothesized that similar mechanisms could apply.

Applications in Medicinal Chemistry

The potential application of 1-chloro-2,3-difluorobenzene as an intermediate in the synthesis of pharmaceutical compounds has been noted. For example:

属性

IUPAC Name |

1-chloro-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNCSBMIRFHJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382275 | |

| Record name | 2,3-Difluorochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-47-5 | |

| Record name | 1-Chloro-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions the use of sulfonyl chloride to direct fluorine substitution. Could this method be relevant for the synthesis of 1-chloro-2,3-difluorobenzene?

A2: The research demonstrates that employing sulfonyl chloride effectively directs fluorine substitution to specific positions on the aromatic ring, leading to the high-purity synthesis of 1-chloro-2,6-difluorobenzene []. While this specific method might not directly yield 1-chloro-2,3-difluorobenzene, it highlights the importance of directing groups in controlling regioselectivity during aromatic substitution reactions. Therefore, exploring alternative directing groups or modifying reaction conditions could potentially lead to a successful synthesis strategy for 1-chloro-2,3-difluorobenzene.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。